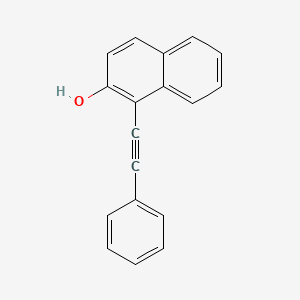

1-(Phenylethynyl)naphthalen-2-ol

Description

Overview of Naphthalene-Phenol and Phenylethynyl Scaffold Chemistry

The naphthalene (B1677914) scaffold, composed of two fused benzene (B151609) rings, is a fundamental building block in medicinal and materials chemistry. ekb.egnih.govijpsjournal.comresearchgate.net Naphthalene and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ekb.egnih.govijpsjournal.com The introduction of a hydroxyl group to form a naphthol, such as 1-naphthol (B170400) or 2-naphthol (B1666908), further enhances its utility, making it a precursor for various dyes, pharmaceuticals, and insecticides. wikipedia.orgyoutube.com The reactivity of the naphthalene ring, particularly its susceptibility to electrophilic substitution, allows for diverse functionalization. wikipedia.org

The phenylethynyl scaffold, characterized by a phenyl group attached to an acetylene (B1199291) unit, is another cornerstone of modern organic synthesis. ub.edubohrium.com The rigid, linear nature of the alkyne bestows specific conformational constraints on molecules, while the π-system provides a site for a multitude of chemical transformations. ub.edu The Sonogashira coupling, a powerful palladium- and copper-catalyzed cross-coupling reaction, is a primary method for constructing the C(sp²)-C(sp) bond found in phenylethynyl-substituted arenes. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org This reaction's mild conditions and tolerance of various functional groups have made it indispensable for the synthesis of complex organic molecules. wikipedia.org The phenylethynyl radical and its cation are highly reactive intermediates that play a role in complex chemical environments and the formation of polycyclic aromatic hydrocarbons (PAHs). bohrium.comnih.gov

Importance of Arylalkynyl Naphthols in Advanced Organic Synthesis

The combination of the naphthalene-phenol and phenylethynyl moieties into a single molecule, as seen in 1-(phenylethynyl)naphthalen-2-ol, creates a class of compounds known as arylalkynyl naphthols. These compounds are of significant interest in advanced organic synthesis due to their potential to serve as versatile intermediates.

The presence of the alkyne functionality opens the door to a variety of cyclization reactions, allowing for the construction of complex polycyclic systems. nih.govdntb.gov.uaresearchgate.net For instance, electrophilic cyclization of arylalkynes can lead to the formation of substituted naphthalenes and naphthols under mild conditions. nih.gov Furthermore, the hydroxyl group of the naphthol can act as a nucleophile in various reactions, adding another layer of synthetic versatility. researchgate.net The interplay between the alkyne and the hydroxyl group can be exploited in tandem reactions to build molecular complexity in a single step.

Arylalkynyl naphthols are also valuable precursors for the synthesis of larger, more complex structures through cross-coupling reactions. The Sonogashira coupling, for example, can be used to further functionalize the alkyne terminus, leading to the creation of extended conjugated systems with potential applications in materials science. researchgate.net

Scope and Research Objectives for this compound

The primary research objective for this compound is to fully elucidate its synthetic pathways and explore its reactivity profile. A key goal is the development of efficient and regioselective methods for its synthesis, likely involving the Sonogashira coupling of a protected 2-naphthol derivative with phenylacetylene (B144264). researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org

Once synthesized, a thorough investigation of its chemical behavior is warranted. This includes studying its participation in cyclization reactions, its potential as a monomer for polymerization, and its utility as a building block for the synthesis of novel heterocyclic compounds. The exploration of its photophysical properties is also of interest, given the extended π-conjugation of the molecule.

The following table provides a summary of key synthetic reactions relevant to the scaffolds present in this compound:

| Reaction Type | Description | Key Reagents/Catalysts | Significance |

| Sonogashira Coupling | Forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org | Palladium catalyst, Copper(I) cocatalyst, Amine base. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org | Primary method for synthesizing arylalkynes. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org |

| Electrophilic Cyclization | Cyclization of arylalkynes to form substituted naphthalenes and naphthols. nih.govdntb.gov.uaresearchgate.net | ICl, I₂, Br₂, NBS, PhSeBr. nih.gov | Provides access to complex polycyclic aromatic systems. nih.govdntb.gov.uaresearchgate.net |

| Bucherer Reaction | Ammonolysis of naphthols to produce the corresponding naphthylamine. wikipedia.org | Ammonia, Sulfite/Bisulfite. youtube.com | A key transformation for introducing nitrogen into the naphthalene core. wikipedia.orgyoutube.com |

| Naphthalene Sulfonation | Introduction of a sulfonic acid group onto the naphthalene ring. youtube.com | Sulfuric acid. youtube.com | An important step in the synthesis of naphthols from naphthalene. youtube.com |

Future research directions

The future research landscape for this compound and related arylalkynyl naphthols is rich with possibilities. A primary focus should be on the development of novel catalytic systems for their synthesis, aiming for greater efficiency, sustainability, and functional group tolerance. This could involve exploring copper-free Sonogashira coupling conditions or employing more readily available starting materials. wikipedia.orgorganic-chemistry.org

A significant area for future investigation lies in the exploration of the asymmetric synthesis of chiral derivatives of this compound. The development of chiral Brønsted acid or transition metal catalysts could enable the enantioselective synthesis of these compounds, which could then be utilized as chiral ligands in asymmetric catalysis or as building blocks for chiral materials. researchgate.netresearchgate.net

Furthermore, the unique photophysical properties that may arise from the extended π-system of this compound warrant detailed investigation. Studies into its fluorescence or phosphorescence characteristics could lead to applications in organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging. The phenylethynyl moiety is known to be a component of some deep-blue emitting fluorophores. ub.edu

The reactivity of the alkyne and naphthol functionalities in multicomponent reactions presents another exciting avenue for research. Designing one-pot reactions that utilize this compound to rapidly assemble complex molecular architectures would be a significant contribution to synthetic chemistry. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C18H12O |

|---|---|

Molecular Weight |

244.3 g/mol |

IUPAC Name |

1-(2-phenylethynyl)naphthalen-2-ol |

InChI |

InChI=1S/C18H12O/c19-18-13-11-15-8-4-5-9-16(15)17(18)12-10-14-6-2-1-3-7-14/h1-9,11,13,19H |

InChI Key |

JGYYIKRJMUBCFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C(C=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Construction of the 1 Phenylethynyl Naphthalen 2 Ol Scaffold

Transition Metal-Catalyzed Coupling Reactions for Phenylethynyl Moiety Introduction

Transition metal catalysis stands as a cornerstone for the formation of carbon-carbon bonds, and the synthesis of 1-(phenylethynyl)naphthalen-2-ol is no exception. These methods offer high efficiency and selectivity in introducing the phenylethynyl group.

Palladium-Catalyzed Sonogashira Cross-Coupling Approaches

The Sonogashira reaction is a powerful and widely used method for forming C(sp²)-C(sp) bonds, making it a primary strategy for coupling phenylacetylene (B144264) with a suitable naphthalen-2-ol derivative. wikipedia.orglibretexts.orgmdpi.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system, including the choice of palladium source, ligands, and reaction conditions. researchgate.netresearchgate.net While traditional systems often utilize catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, research has focused on developing more active and stable catalysts. libretexts.org The use of bulky and electron-rich phosphine (B1218219) ligands can enhance the efficiency of the coupling. libretexts.org For instance, ligands like t-Bu₃P have been shown to be effective in promoting the cross-coupling of aryl bromides with alkynes at room temperature. organic-chemistry.org

Copper-free Sonogashira variations have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orgresearchgate.net These systems often rely on the careful selection of ligands and bases to facilitate the catalytic cycle. The amine base plays a crucial role, not only in neutralizing the hydrogen halide byproduct but also potentially participating in the catalytic cycle itself. researchgate.net

Table 1: Optimization of Catalytic Systems for Sonogashira Coupling

| Catalyst System | Ligand | Base | Solvent | Temperature | Key Features |

| Pd(PPh₃)₂Cl₂/CuI | PPh₃ | Amine (e.g., NEt₃, piperidine) | Various (e.g., THF, DMF) | Room Temp. to elevated | Classic, widely used system. wikipedia.orgorganic-chemistry.org |

| Pd(OAc)₂ | t-Bu₃P | Cs₂CO₃ | Various | Room Temp. | Effective for aryl bromides. organic-chemistry.org |

| Pd nanoparticles on Al(OH)₃ | None | Various | Various | Various | Heterogeneous, reusable catalyst. researchgate.net |

| Copper-free systems | Various phosphines | Amine or other bases | Various | Various | Avoids alkyne homocoupling. wikipedia.orgresearchgate.net |

The Sonogashira reaction generally exhibits broad substrate scope and good functional group tolerance. chemicalforums.com To synthesize this compound, a 1-halo-naphthalen-2-ol (typically iodo or bromo) would be coupled with phenylacetylene. The reactivity of the halide follows the order I > Br > Cl. wikipedia.org The reaction is known to tolerate a wide range of functional groups, including alkyl, alkoxy, cyano, nitro, and even free hydroxyl groups, which is critical for the synthesis of the target molecule without the need for protecting groups. chemicalforums.com

Ruthenium-Catalyzed Peri- and Ortho-Alkynylation Strategies

Ruthenium catalysts offer an alternative and highly regioselective method for the alkynylation of naphthols. Specifically, ruthenium complexes like [RuCl₂(p-cymene)]₂ can catalyze the peri-alkynylation of 1-naphthols and the ortho-alkynylation of benzoic acids. acs.orgnih.govnih.gov For the synthesis of a 1-alkynyl-2-naphthol derivative, a related strategy focusing on the ortho-alkynylation of a suitable naphthalene (B1677914) precursor would be required. This method is noted for its high functional group tolerance and can often be performed at moderate temperatures (40–95 °C). acs.orgnih.gov The reaction proceeds via metalation, insertion of the alkyne, and subsequent elimination. acs.orgnih.gov

Copper-Catalyzed Alkyne Functionalization

Copper catalysis is central to the Sonogashira reaction as a co-catalyst but can also be employed as the primary catalyst in certain alkyne functionalization reactions. mdpi.com Copper-catalyzed methods for the synthesis of internal alkynes have been developed, for instance, by coupling phenylacetylenes with boronic acid derivatives in the presence of a copper(I) catalyst. researchgate.net While not a direct route to this compound from a halo-naphthol, these copper-catalyzed methods highlight the versatility of copper in C-C bond formation involving alkynes. researchgate.netbeilstein-journals.org The development of copper-catalyzed Sonogashira-type reactions is driven by the lower cost of copper compared to palladium. nih.gov

Electrophilic Cyclization and Annulation Strategies for Naphthalene-2-ol Core Formation

An alternative synthetic approach involves the construction of the naphthalen-2-ol core itself through cyclization or annulation reactions, where the phenylethynyl group is already incorporated in the starting material.

Electrophilic cyclization of appropriately substituted arene-containing propargylic alcohols provides a mild and regioselective route to substituted naphthalenes. nih.gov For the synthesis of this compound, a precursor such as a 1-phenyl-3-(phenyl)prop-2-yn-1-ol derivative could potentially undergo a 6-endo-dig cyclization. This methodology can accommodate various functional groups. nih.gov The choice of the electrophile (e.g., ICl, I₂, Br₂) can influence the reaction efficiency and the nature of the substituent on the resulting naphthalene ring. nih.gov Annulation reactions, such as those catalyzed by BF₃·Et₂O involving the reaction of arylacetaldehydes with arylalkynes, also represent a viable strategy for constructing polysubstituted naphthalenes. dntb.gov.ua

Intramolecular Electrophilic Cyclization of Propargylic Alcohols

A robust and regioselective method for synthesizing substituted 2-naphthols involves the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.govacs.org This methodology utilizes various electrophiles such as iodine monochloride (ICl), iodine (I₂), and N-bromosuccinimide (NBS) to initiate the cyclization cascade under mild conditions. nih.gov The reaction proceeds by the activation of the alkyne by the electrophile, followed by attack from the tethered aromatic ring to form the naphthalene core.

The precursor, a 1-aryl-4-phenylbut-3-yn-2-ol, can be readily prepared via the nucleophilic addition of a phenylacetylide anion to an appropriate benzaldehyde (B42025) derivative. In the cyclization step, the choice of electrophile and reaction conditions significantly influences the yield and purity of the resulting this compound derivative, which is often halogenated at the 3-position. For instance, the reaction of 1-(4-methoxyphenyl)-4-phenylbut-3-yn-2-ol with I₂ affords the corresponding 3-iodo-6-methoxy-1-(phenylethynyl)naphthalen-2-ol in a 90% yield. nih.gov The reaction with ICl is often faster and can provide higher yields compared to I₂. nih.gov

Table 1: Electrophilic Cyclization of Propargylic Alcohols

| Precursor | Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1-Aryl-4-phenylbut-3-yn-2-ol | I₂ | CH₃CN, rt | 3-Iodo-1-(phenylethynyl)naphthalen-2-ol derivative | ~90 nih.gov |

| 1-Aryl-4-phenylbut-3-yn-2-ol | ICl | CH₂Cl₂, -78 °C to rt | 3-Iodo-1-(phenylethynyl)naphthalen-2-ol derivative | >90 nih.gov |

[4+2] Benzannulation Reactions

[4+2] Benzannulation reactions represent a powerful strategy for the construction of the naphthalene skeleton. researchgate.net This approach typically involves the reaction of a diene with a dienophile to form a six-membered ring, which then aromatizes. In the context of synthesizing this compound, a common strategy is the Rh(III)-catalyzed [4+2] annulation of sulfoxonium ylides with 1,3-diynes. researchgate.net This method allows for the efficient and regioselective synthesis of alkynyl-substituted 1-naphthol (B170400) derivatives.

The reaction mechanism involves the C-H activation of the sulfoxonium ylide by the rhodium catalyst, followed by coordination to the diyne. Subsequent migratory insertion and reductive elimination steps lead to the formation of the naphthalene ring. This methodology is notable for its excellent regioselectivity and chemoselectivity, providing a direct route to highly functionalized naphthols. researchgate.net

Multi-Component and Cascade Reaction Sequences

More advanced strategies for the synthesis of this compound involve multi-component and cascade reactions, which offer increased molecular complexity from simple starting materials in a single operation.

Norbornene-Mediated Three-Component Reactions

While specific examples for the direct synthesis of this compound using this exact method are not prevalent in the searched literature, related three-component reactions are well-established for naphthalene synthesis. orientjchem.orgrsc.org A potential adaptation could involve the reaction of a 2-halophenol, phenylacetylene, and a suitable coupling partner mediated by a transition metal catalyst, where norbornene acts as a transient mediator. Such reactions are prized for their atom and step economy.

Photoinduced Arene-Alkyne Cycloaddition Cascades

Photoinduced reactions provide a unique avenue for the synthesis of complex polycyclic structures. rsc.orgresearchgate.net A photoinduced arene-alkyne [3+2] cycloaddition cascade of 1-alkynylnaphthalen-2-ols has been developed, which, while starting from a related naphthol, demonstrates the power of photochemical methods in this area. rsc.org This reaction proceeds without a photosensitizer and leads to skeletally diverse bridged hexacyclic architectures. The specific outcome can be tuned by the choice of solvent. rsc.org Although this specific cascade transforms the starting naphthol into a more complex structure rather than forming it, the principles of arene-alkyne cycloaddition are relevant. A hypothetical synthetic route could involve the photochemical cycloaddition of a substituted benzene (B151609) derivative with a di-alkyne precursor, followed by rearrangement and aromatization to yield the desired this compound.

Comparative Analysis of Synthetic Efficiencies and Selectivities

Each synthetic methodology for preparing the this compound scaffold possesses a unique set of advantages and limitations.

Intramolecular Electrophilic Cyclization: This method is highly effective and regioselective, particularly for producing 3-halo-1-(phenylethynyl)naphthalen-2-ols. It proceeds under mild conditions with high yields, often exceeding 90%. nih.gov The primary precursor, a propargylic alcohol, is generally accessible. The main drawback is the inherent introduction of a halogen atom onto the naphthalene core, which may or may not be desired for subsequent transformations.

[4+2] Benzannulation Reactions: Rhodium-catalyzed benzannulation offers excellent control over regioselectivity and provides a direct route to the alkynyl-naphthol structure without additional functionalization on the naphthol ring. researchgate.net These reactions are efficient, though they may require more complex starting materials (e.g., sulfoxonium ylides, diynes) and rely on expensive transition metal catalysts.

Multi-Component and Cascade Reactions: These approaches are theoretically the most efficient in terms of step and atom economy, building significant molecular complexity in a single pot. However, optimizing these complex transformations can be challenging, and yields may be variable. Photoinduced cascades offer access to unique chemical space but can sometimes lead to mixtures of products, and the selectivity can be highly dependent on subtle changes in reaction conditions like the solvent. rsc.org

Table 2: Comparative Analysis of Synthetic Methodologies

| Methodology | Key Advantages | Key Disadvantages | Typical Yields | Selectivity |

|---|---|---|---|---|

| Electrophilic Cyclization | High yields, mild conditions, good regioselectivity | Inherent halogenation of the product | >90% nih.gov | High regioselectivity for 3-halo products nih.gov |

| [4+2] Benzannulation | High regioselectivity, direct formation of the core structure | Requires specific precursors, expensive catalyst | Good to excellent researchgate.net | Excellent regioselectivity researchgate.net |

| Multi-Component Reactions | High step and atom economy | Optimization can be difficult, potential for side products | Variable | Dependent on catalyst and conditions |

Chemical Reactivity and Advanced Transformations of 1 Phenylethynyl Naphthalen 2 Ol

Electrophilic and Nucleophilic Reactions Involving the Naphthol Moiety

The naphthol component of 1-(phenylethynyl)naphthalen-2-ol is characterized by its hydroxyl group, which activates the naphthalene (B1677914) ring system towards electrophilic substitution and can also participate as a nucleophile in various reactions.

Friedel-Crafts Alkylation and Hydroarylation Reactions

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to aromatic rings. It encompasses both alkylation and acylation, proceeding via electrophilic aromatic substitution. In a typical Friedel-Crafts alkylation, an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). nih.govrsc.org The Lewis acid facilitates the formation of a carbocation electrophile, which is then attacked by the electron-rich aromatic ring. nih.govnih.gov

The hydroxyl group of the naphthol moiety in this compound is a strongly activating group, directing electrophilic substitution primarily to the ortho and para positions. Given the structure of this compound, the likely position for electrophilic attack would be the C4 position of the naphthalene ring. However, a significant challenge in Friedel-Crafts alkylation is the propensity for polyalkylation, as the newly introduced alkyl group further activates the ring. nih.govmdpi.com To circumvent this, a large excess of the aromatic substrate is often employed. rsc.org

Another limitation is that the reaction is not suitable for aromatic rings bearing strongly deactivating groups. mdpi.com Furthermore, carbocation rearrangements can occur, leading to a mixture of products. nih.gov While no specific examples of Friedel-Crafts alkylation on this compound are documented in the provided search results, the general principles suggest that it would readily undergo such reactions, provided that reaction conditions are carefully controlled to avoid potential side reactions.

Organocatalytic Enantioselective Additions

The naphthol ring of this compound can act as a potent nucleophile in asymmetric reactions. Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of naphthols. A notable example is the aza-Friedel-Crafts reaction, which allows for the stereocontrolled formation of a C-C bond between the naphthol and an imine.

Research has demonstrated the successful organocatalytic enantioselective aza-Friedel-Crafts addition of 2-naphthols to various electrophiles. For instance, using a quinine-derived bifunctional catalyst, 2-naphthols react with benzoxathiazine 2,2-dioxides to yield chiral sulfonamidates with good yields and enantioselectivities. mdpi.com Similarly, a bifunctional cinchona squaramide has been shown to catalyze the reaction between 2-naphthols and benzothiazolimines, affording chiral 2′-aminobenzothiazolomethyl naphthols in high yields and excellent enantiomeric excesses. acs.org These reactions typically proceed under mild conditions and are scalable.

A plausible reaction mechanism involves the activation of the electrophile and the naphthol by the bifunctional organocatalyst, which possesses both a basic site (e.g., a tertiary amine) and a hydrogen-bonding donor (e.g., a urea (B33335) or squaramide moiety). This dual activation facilitates the nucleophilic attack of the naphthol onto the electrophile in a highly organized, chiral environment, thereby controlling the stereochemical outcome of the reaction.

| Electrophile | Catalyst | Product Type | Yield | Enantioselectivity (ee) | Ref |

| Benzoxathiazine 2,2-dioxides | Quinine-derived bifunctional catalyst | Chiral sulfonamidates | Good | Good | mdpi.com |

| Benzothiazolimines | Cinchona squaramide | Chiral 2'-aminobenzothiazolomethyl naphthols | up to 98% | up to >99% | acs.org |

Reactions at the Phenylethynyl Group

The carbon-carbon triple bond of the phenylethynyl group is a site of high electron density, making it susceptible to a variety of transformations, including cycloadditions, additions, and redox reactions.

Cycloaddition Reactions (e.g., [3+2] and [4+2] Cycloadditions)

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. The phenylethynyl group in this compound can participate as a dienophile or a dipolarophile in these transformations.

[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. libretexts.org The phenylethynyl group can act as a dienophile. While simple alkynes are often reluctant dienophiles, their reactivity can be enhanced by electron-withdrawing groups or through thermal or catalytic activation. libretexts.org The reaction of the phenylethynyl moiety with a suitable diene would lead to the formation of a substituted cyclohexadiene ring, which could potentially aromatize under the reaction conditions. Enzymes have also been identified that can catalyze [4+2] cycloadditions. nih.gov

[3+2] Cycloadditions: These reactions involve a three-atom dipole and a two-atom dipolarophile, leading to the formation of a five-membered ring. The phenylethynyl group can serve as the dipolarophile. Theoretical studies have been conducted on the [3+2] cycloaddition reactions of various allenes with nitrones and diazoalkanes. rsc.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are also possible, typically involving the reaction of an excited state of one component with the ground state of another to form a cyclobutane (B1203170) or cyclobutene (B1205218) ring. nih.gov Research has shown that enzymes can also catalyze competing [2+2] and [4+2] cycloadditions. nih.gov

Selective Hydration and Esterification Pathways

Selective Hydration: The hydration of the alkyne group in this compound can lead to the formation of a ketone. The regioselectivity of this addition is governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkyne, the proton adds to the carbon atom that has the greater number of hydrogen atoms. leah4sci.comyoutube.com For terminal alkynes like phenylacetylene (B144264), hydration is typically catalyzed by a mixture of mercuric sulfate (B86663) and sulfuric acid, which often leads to the Markovnikov product, a ketone. However, anti-Markovnikov hydration is also possible, yielding an aldehyde. This is typically achieved through a hydroboration-oxidation sequence. youtube.comlibretexts.org The hydroboration step involves the addition of a sterically hindered borane (B79455) reagent, such as disiamylborane, across the triple bond, followed by oxidation with hydrogen peroxide in a basic medium. youtube.com The initial product is an enol, which rapidly tautomerizes to the more stable aldehyde. youtube.com

| Reaction | Reagents | Product | Regioselectivity | Ref |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Ketone | Markovnikov | |

| Hydration (Anti-Markovnikov) | 1. Disiamylborane 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov | youtube.com |

Esterification Pathways: The hydroxyl group of the naphthol moiety can be readily esterified. Esterification can be achieved through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid or base catalyst. thieme-connect.com Enzymatic esterification, using lipases, has gained prominence as a greener alternative, often proceeding with high selectivity and under mild conditions. thieme-connect.com

Functional Group Interconversions of the Alkyne (e.g., Reduction, Oxidation)

Reduction: The phenylethynyl group can be selectively reduced to either an alkene or an alkane. Catalytic hydrogenation is a common method for this transformation. nih.govlibretexts.org

Complete Reduction to Alkane: Using a platinum, palladium on carbon (Pd/C), or Raney nickel catalyst with excess hydrogen, the alkyne can be fully hydrogenated to the corresponding alkane, yielding 1-(2-phenylethyl)naphthalen-2-ol. libretexts.org

Partial Reduction to cis-Alkene: To stop the hydrogenation at the alkene stage, a "poisoned" catalyst is used. Lindlar's catalyst, which consists of palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline, is a classic example. youtube.comyoutube.com This catalyst facilitates the syn-addition of hydrogen, resulting in the formation of the (Z)-alkene (cis-alkene). youtube.comyoutube.com

Partial Reduction to trans-Alkene: The reduction of the alkyne to a (E)-alkene (trans-alkene) can be achieved using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia. youtube.com This reaction proceeds via a radical anion intermediate. youtube.com

| Desired Product | Reagents | Stereochemistry | Ref |

| Alkane | H₂, Pt, Pd/C, or Raney Ni | - | libretexts.org |

| cis-Alkene | H₂, Lindlar's Catalyst | syn-addition | youtube.comyoutube.com |

| trans-Alkene | Na or Li, liquid NH₃ | anti-addition | youtube.com |

Oxidation: The oxidation of the phenylethynyl group can lead to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond, yielding carboxylic acids. Milder oxidation can lead to the formation of α-dicarbonyl compounds. The oxidative coupling of phenylethynyl groups has also been reported in the context of organometallic complexes. acs.org

Intramolecular Cyclization and Annulation Reactions

The strategic placement of the hydroxyl and ethynyl (B1212043) groups in this compound facilitates intramolecular reactions to construct new ring systems, leading to valuable polycyclic aromatic and heterocyclic scaffolds.

The synthesis of naphthopyrans, a class of compounds known for their photochromic properties, can be achieved from ortho-alkynylnaphthol derivatives analogous to this compound. One notable strategy involves a Brønsted acid-catalyzed rearrangement reaction between an ortho-alkynylnaphthol and a p-hydroxybenzyl alcohol. This method provides a direct route to structurally diverse naphthopyrans under mild conditions. nih.gov The reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization to yield the naphthopyran core.

A representative transformation is the reaction of an o-alkynylnaphthol with a p-hydroxybenzyl alcohol catalyzed by a Brønsted acid, affording the corresponding naphthopyran in moderate to good yields. nih.gov

Table 1: Brønsted Acid-Catalyzed Synthesis of Naphthopyrans from o-Alkynylnaphthols

| Entry | o-Alkynylnaphthol Substrate | p-Hydroxybenzyl Alcohol Substrate | Catalyst | Product Yield |

|---|---|---|---|---|

| 1 | This compound (analogue) | 4-Hydroxybenzyl alcohol | p-Toluenesulfonic acid | Moderate to Good |

This table is a representation of typical results found in the literature for analogous compounds.

The this compound scaffold is an excellent precursor for synthesizing fused heterocyclic systems like benzofurans and, by extension, nitrogen-containing analogues such as indoles and carbazoles.

Benzofuran (B130515) Synthesis: The intramolecular cyclization of ortho-alkynylphenols is a well-established and efficient method for constructing the benzofuran ring system. This transformation can be catalyzed by a variety of metals, including palladium, gold, and copper, typically proceeding via a 6-endo-dig cyclization pathway. For instance, the palladium-catalyzed Sonogashira coupling of a 2-iodophenol (B132878) followed by in-situ cyclization is a common one-pot procedure.

Indole (B1671886) and Carbazole (B46965) Synthesis: The synthesis of fused indole-type structures, such as carbazoles, can be achieved through palladium-catalyzed annulation of internal alkynes with anilines. nih.gov This approach involves the formation of two new carbon-carbon bonds in a single step. The reaction of an internal alkyne with an o-haloaniline derivative, for instance, can lead to the formation of a carbazole skeleton. nih.govorganic-chemistry.org Gold-catalyzed tandem cyclizations have also emerged as a powerful tool for creating complex indole-fused polycyclic systems from substrates containing multiple alkyne functionalities. nih.govresearchgate.net The reaction of this compound with a suitable nitrogen source, such as an aniline (B41778) or an azide (B81097) in the presence of a transition metal catalyst, provides a pathway to benzo[a]carbazole derivatives.

Table 2: Synthesis of Fused Heterocycles from ortho-Alkynyl Precursors

| Entry | Precursor | Reagent | Catalyst System | Product Type |

|---|---|---|---|---|

| 1 | o-Iodoaniline & Phenylacetylene | - | PdCl₂(PPh₃)₂, CuI, Et₃N | Indole |

| 2 | 2-(Phenylethynyl)phenol | - | AuCl₃ | Benzofuran |

| 3 | o-Vinylaniline & Alkyne | - | Pd(OAc)₂ | Carbazole |

This table illustrates common catalytic systems and precursors for the synthesis of fused heterocycles analogous to those derivable from this compound.

Transition Metal-Catalyzed Functionalizations and Cross-Couplings

The alkyne and the naphthalene core of this compound are both amenable to a wide range of transition metal-catalyzed functionalizations, allowing for the introduction of new substituents and the construction of more complex molecular architectures.

Sonogashira Cross-Coupling: The terminal phenylethynyl group is a key reactive handle. While this compound itself is a product of a Sonogashira reaction (between a 1-iodonaphthalen-2-ol and phenylacetylene), derivatives of this compound can undergo further Sonogashira couplings. For example, if the phenyl group or the naphthalene ring were to be functionalized with a halide, further alkynyl groups could be introduced using palladium-copper catalysis. This reaction is a cornerstone of carbon-carbon bond formation involving sp-hybridized carbons. nih.govscielo.org.mx

Copper-Catalyzed Reactions: Copper catalysts are versatile for reactions involving both the naphthol and the alkyne moieties. Copper salts can catalyze the oxidative coupling of 2-naphthols to form BINOL-type structures. rsc.org Furthermore, copper can catalyze the ortho-C-H functionalization of naphthols, for example, with diazoesters, to introduce new alkyl groups. nih.gov The alkyne itself can participate in copper-catalyzed cycloaddition reactions, such as the azide-alkyne "click" reaction, to form triazoles. beilstein-journals.orgnih.gov

Palladium-Catalyzed Reactions: Besides the Sonogashira reaction, palladium catalysts can be used for a variety of other transformations. This includes the intramolecular α-arylation of ketones tethered to the naphthalene system to generate polysubstituted 2-naphthols. bohrium.com Palladium can also catalyze the functionalization of C-H bonds, such as the alkenylation of indoles and related heterocycles, which suggests that the naphthalene ring in this compound could be a substrate for direct C-H functionalization. beilstein-journals.orgsemanticscholar.org

Table 3: Examples of Transition Metal-Catalyzed Reactions on Analogous Systems

| Reaction Type | Substrate Type | Catalyst System | Reagent | Product | Ref. |

|---|---|---|---|---|---|

| Sonogashira Coupling | Aryl Iodide | (PPh₃)₂PdCl₂, CuI, Base | Terminal Alkyne | Aryl-Alkyne | researchgate.net |

| C-H Alkylation | Naphthol | CuCl₂ | α-Diazoester | ortho-Alkyl Naphthol | nih.gov |

| Oxidative Coupling | 2-Naphthol (B1666908) | Cu(OAc)₂-DBN | Oxidant | BINOL derivative | rsc.org |

| Azide-Alkyne Cycloaddition | Terminal Alkyne | CuBr | Organic Azide | 1,2,3-Triazole | nih.gov |

This table summarizes various transition metal-catalyzed reactions applicable to the functional groups present in this compound, based on literature for related compounds.

Spectroscopic and Diffraction Methods for Structural Elucidation and Mechanistic Insight

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For "1-(Phenylethynyl)naphthalen-2-ol," both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR methods are indispensable for unambiguous assignment of all proton and carbon signals, which is fundamental to confirming its regiochemistry and, when applicable, stereochemistry.

Two-dimensional NMR experiments provide correlational data that reveals the connectivity between different nuclei within the molecule. slideshare.netyoutube.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For "this compound," COSY spectra would show correlations between adjacent protons on the naphthalene (B1677914) and phenyl rings, helping to trace the connectivity of the aromatic systems. youtube.comsdsu.edu For instance, the proton on C3 would show a correlation with the proton on C4 of the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.comcreative-biostructure.com This is crucial for assigning the carbon signals of the naphthalene and phenyl rings by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). youtube.comcreative-biostructure.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbons of the ethynyl (B1212043) group and the carbon atoms at the fusion of the naphthalene rings. For example, the protons on the phenyl ring would show correlations to the acetylenic carbons, and the hydroxyl proton might show a correlation to C2 of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. For "this compound," NOESY could reveal through-space interactions between the protons of the phenyl group and the protons on the naphthalene ring, providing insights into the preferred rotational conformation around the C-C single bonds.

A theoretical table of expected NMR data is presented below. Actual chemical shifts would be determined experimentally.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Phenyl-H (ortho) | 7.5-7.6 | 128-129 | Acetylenic-C, Phenyl-C (ipso, meta) |

| Phenyl-H (meta) | 7.3-7.4 | 128-129 | Acetylenic-C, Phenyl-C (ortho, para) |

| Phenyl-H (para) | 7.3-7.4 | 129-130 | Phenyl-C (meta) |

| Naphthyl-H3 | 7.2-7.3 | 115-116 | C1, C2, C4, C4a |

| Naphthyl-H4 | 7.8-7.9 | 128-129 | C2, C3, C5, C4a |

| Naphthyl-H5 | 7.4-7.5 | 126-127 | C4, C6, C7, C8a |

| Naphthyl-H6 | 7.3-7.4 | 123-124 | C5, C7, C8 |

| Naphthyl-H7 | 7.5-7.6 | 126-127 | C5, C6, C8, C8a |

| Naphthyl-H8 | 7.9-8.0 | 127-128 | C6, C7, C1, C8a |

| OH | 5.0-6.0 | - | C1, C2, C3 |

| Acetylenic-Cα | - | 88-92 | - |

| Acetylenic-Cβ | - | 92-96 | - |

Note: This is a representative table. Actual chemical shifts and correlations can vary based on solvent and experimental conditions.

When "this compound" is synthesized in a chiral, non-racemic form, determining its absolute stereochemistry is essential. NMR spectroscopy, in conjunction with chiral auxiliaries or solvents, can be a powerful tool for this analysis.

Chiral Auxiliaries: These are enantiomerically pure compounds that can be temporarily attached to the molecule of interest. sigmaaldrich.com For "this compound," the hydroxyl group provides a convenient handle for esterification with a chiral carboxylic acid (e.g., Mosher's acid) or formation of a carbamate (B1207046) with a chiral isocyanate. sigmaaldrich.comrsc.org The resulting diastereomers will exhibit distinct NMR spectra, particularly for the protons near the newly formed chiral center. By analyzing the differences in chemical shifts (the "Mosher method"), the absolute configuration of the original alcohol can be determined. sigmaaldrich.com

Chiral Solvating Agents (CSAs): These are chiral solvents that form transient diastereomeric complexes with the analyte. This interaction can induce small but measurable differences in the chemical shifts of the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess (ee).

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination.rsc.org

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.gov

For "this compound" (C₁₈H₁₂O), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula. spectrabase.com This is particularly important to differentiate it from other potential isomers or compounds with the same nominal mass.

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Difference (ppm) |

| [M+H]⁺ | 257.0961 | 257.0963 | 0.8 |

| [M+Na]⁺ | 279.0780 | 279.0782 | 0.7 |

| [M-H]⁻ | 255.0815 | 255.0813 | -0.8 |

In addition to providing a precise molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern is often characteristic of the molecule's structure and can be used for confirmation. nih.govnih.govaafs.org

Under techniques like Collision-Induced Dissociation (CID), the molecular ion of "this compound" would be expected to fragment in predictable ways. nih.gov Key fragmentation pathways could include:

Loss of CO: A common fragmentation for phenols, leading to the formation of a stable ion.

Cleavage of the ethynyl group: This could lead to fragments corresponding to the phenylacetylene (B144264) cation or the naphthol cation.

Fragmentations within the naphthalene ring system: This could lead to a series of characteristic ions. researchgate.net

Analysis of these fragmentation pathways provides further confidence in the structural assignment of the molecule. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis.rsc.org

For "this compound," key vibrational modes would include:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200-3600 (broad) | IR |

| C≡C | Stretching | 2100-2260 | IR, Raman |

| C=C (aromatic) | Stretching | 1450-1600 | IR, Raman |

| C-O | Stretching | 1200-1300 | IR |

| C-H (aromatic) | Stretching | 3000-3100 | IR, Raman |

| C-H (aromatic) | Bending (out-of-plane) | 690-900 | IR |

The precise frequencies of the vibrational modes are sensitive to the electronic environment and conformation of the molecule.

O-H Stretching: The position and shape of the O-H stretching band in the IR spectrum can provide information about hydrogen bonding. In a dilute solution, a sharp band corresponding to a free O-H group would be observed. At higher concentrations, a broad band would indicate intermolecular hydrogen bonding. Intramolecular hydrogen bonding between the hydroxyl group and the π-system of the ethynyl group could also influence this frequency.

C≡C Stretching: The frequency of the alkyne stretch is influenced by conjugation. The phenylethynyl group in this molecule is extensively conjugated with the naphthalene system, which would likely shift the C≡C stretching frequency to a lower wavenumber compared to a non-conjugated alkyne.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. researchgate.netresearchgate.net The C≡C stretch and the aromatic ring breathing modes are often strong in the Raman spectrum and can provide complementary information to the IR data.

By carefully analyzing the data from these spectroscopic techniques, a comprehensive and unambiguous structural elucidation of "this compound" can be achieved.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Optical Properties

UV-Vis and fluorescence spectroscopy are powerful non-destructive techniques used to probe the electronic transitions and de-excitation pathways of molecules. For this compound, these methods would offer significant insights into how the combination of the naphthalene core, the hydroxyl group, and the phenylethynyl substituent influences its interaction with light.

The UV-Vis absorption spectrum of this compound is anticipated to be dominated by π-π* transitions within the aromatic system. The extended conjugation provided by the phenylethynyl group attached to the naphthalene ring would likely result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.

The electronic transitions can be conceptually understood by considering the molecular orbitals involved. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the lowest energy electronic transition (S₀ → S₁). In this molecule, the HOMO is expected to have significant contributions from the electron-rich naphthalene and phenol (B47542) moieties, while the LUMO would likely be distributed across the entire π-conjugated system, including the phenylethynyl group.

The presence of the electron-donating hydroxyl group (-OH) and the π-system of the phenylethynyl substituent could also introduce the possibility of intramolecular charge transfer (ICT) character in some of the electronic transitions. Upon excitation, electron density might be partially transferred from the hydroxynaphthalene part of the molecule to the phenylethynyl moiety. The polarity of the solvent would be expected to influence the energy of such charge-transfer bands.

Following absorption of light and excitation to a higher electronic state (like S₁), the molecule can relax through various pathways, including fluorescence. The fluorescence quantum yield (ΦF) represents the efficiency of this radiative decay process and is a critical parameter for assessing the compound's potential as a fluorophore. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

For this compound, the extended π-conjugation and the rigid structure imparted by the ethynyl linker are factors that could lead to a significant fluorescence quantum yield. The quantum yields and lifetimes of related phenylethynylanthracene derivatives are known to be high, with some approaching unity. While a direct comparison is not possible, it suggests that the phenylethynylnaphthalene framework has the potential for efficient emission.

Factors that could quench the fluorescence include intermolecular interactions, solvent effects, and the presence of non-radiative decay pathways. For instance, the hydroxyl group could participate in excited-state proton transfer, especially in protic solvents, which would provide a non-radiative decay channel and potentially lower the fluorescence quantum yield.

| Parameter | Expected Trend/Characteristic | Influencing Factors |

| UV-Vis Absorption | Red-shifted compared to naphthalene due to extended conjugation. | Solvent polarity may affect charge-transfer bands. |

| Electronic Transitions | Primarily π-π* transitions; potential for intramolecular charge transfer (ICT). | Contribution from naphthalene, phenol, and phenylethynyl moieties. |

| Fluorescence | Potential for significant fluorescence due to rigid, conjugated structure. | Quenching by solvent, intermolecular interactions, or excited-state proton transfer. |

| Fluorescence Quantum Yield (ΦF) | Potentially high, but can be reduced by non-radiative decay pathways. | Molecular rigidity, solvent, temperature. |

| Fluorescence Lifetime (τF) | Dependent on the rates of radiative and non-radiative decay. | Molecular structure and environment. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystal structure of this compound would provide unambiguous information about its molecular conformation, bond lengths, bond angles, and how the molecules pack together in the crystal lattice.

As of the latest review of scientific literature, a crystal structure for this compound has not been reported. However, based on the structures of related naphthalene and phenol derivatives, several key features can be anticipated. The naphthalene ring system would be essentially planar, as would the phenyl ring of the phenylethynyl group. The dihedral angle between the naphthalene and phenyl rings would be a key conformational parameter, influenced by steric hindrance and crystal packing forces. The C≡C triple bond of the ethynyl linker would be linear.

The most significant intermolecular interaction is expected to be hydrogen bonding involving the hydroxyl group. The -OH group can act as a hydrogen bond donor, and the oxygen atom can act as a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the naphthalene and phenylethynyl groups would play a crucial role in the crystal packing. These interactions, where the electron-rich π-systems of adjacent molecules align, are a common feature in the crystal structures of polycyclic aromatic compounds. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would be revealed by a crystal structure analysis.

| Structural Feature | Expected Characteristic | Governing Interactions |

| Molecular Conformation | Planar naphthalene and phenyl rings; linear ethynyl linker. | Steric effects, electronic conjugation. |

| Hydrogen Bonding | Strong O-H···O hydrogen bonds forming chains or dimers. | Electronegativity of oxygen, acidity of hydroxyl proton. |

| π-π Stacking | Interactions between naphthalene and/or phenyl rings of adjacent molecules. | Aromatic character of the rings. |

| Crystal Packing | A dense arrangement dictated by a combination of hydrogen bonding and π-π stacking. | Optimization of intermolecular forces. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules. For compounds related to 1-(phenylethynyl)naphthalen-2-ol, DFT calculations, often utilizing basis sets like 6-311G(d,p), are employed to predict their behavior and characteristics with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a crucial first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For a related compound, 1-(phenyl(piperidin-1-yl)methyl)naphthalen-2-ol, the chemical structure was optimized using the DFT B3LYP/6-311G(d,p) basis set. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.

Conformational analysis further explores the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible molecules, this analysis is vital to understand their behavior in different environments. In a study on naphthoxazine-fused phenanthrene (B1679779) derivatives, DFT modeling was used to perform conformational studies and calculate the relative stability of different structures, which were then compared with experimental NMR data to assign the regioselectivity of reactions. mdpi.com For the this compound molecule, the orientation of the phenylacetylene (B144264) group relative to the naphthalene (B1677914) ring system would be a key focus of such an analysis. The planarity of the naphthalene and phenyl rings is a significant factor, with the ethynyl (B1212043) linker providing some rotational freedom.

| Parameter | Bond Length (Å) / Angle (°) | Method/Basis Set | Source |

| C=O Bond Length | 1.252 | DFT/B3LYP | mdpi.com |

| C-N Bond Angle | 125.4 | DFT/B3LYP | mdpi.com |

| Dihedral Angle | 69° | DFT/B3LYP | mdpi.com |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical and electronic properties. youtube.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the ground state. mdpi.com For many organic molecules, this gap is crucial for understanding charge transfer interactions within the molecule. youtube.com In naphthalene derivatives, the introduction of different functional groups can significantly influence the energies of the HOMO and LUMO and thus the energy gap. The π-systems of the naphthalene and phenyl rings in this compound are expected to be the primary contributors to the frontier orbitals. The delocalized π-electrons across the conjugated system generally lead to a smaller HOMO-LUMO gap compared to non-conjugated systems. youtube.com

Table 2: Representative Frontier Molecular Orbital Energies for Related Compounds Note: Values are for related naphthalene or phenylethynyl compounds as specific data for this compound was not available.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Source |

| Naphthalene | -6.15 | -0.15 | 6.00 | ωB97X-D/6-31G | researchgate.net |

| Anthracene | -5.65 | -0.75 | 4.90 | ωB97X-D/6-31G | researchgate.net |

| 2-(naphthalen-2-yliminomethyl) phenol (B47542) | - | - | -5.98 | B3LYP/6-311+G(d,p) | youtube.com |

Charge Distribution and Bonding Characteristics

Understanding the charge distribution within a molecule is essential for predicting its reactivity, intermolecular interactions, and physical properties. Molecular Electrostatic Potential (MEP) maps are often used to visualize the charge distribution. mdpi.com These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In this compound, the hydroxyl (-OH) group is expected to be a region of high electron density, making the oxygen atom a potential site for electrophilic attack. The aromatic rings, with their delocalized π-electron clouds, also represent electron-rich areas. The distribution of charge can be coupled to the molecular geometry, influencing which bonds are more likely to break in a chemical reaction. youtube.comresearchgate.net The bonding characteristics, such as bond lengths and angles, are also influenced by the electronic structure and can be accurately predicted by DFT calculations.

Molecular Dynamics Simulations and Reaction Pathway Modeling

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment.

MD simulations have been used to investigate the folding behavior of amine-functionalized m-poly(phenyleneethynylene)s in an aqueous environment, revealing that such molecules can adopt stable helical conformations. nih.gov For this compound, MD simulations could be employed to study its interactions with solvents or biological macromolecules, providing a dynamic picture of its behavior.

Transition State Characterization and Activation Energy Calculations

Transition state theory is a fundamental concept in chemical kinetics that describes the rate of a reaction as passing through a high-energy state known as the transition state or activated complex. youtube.comyoutube.com Computational methods can be used to locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction.

For the formation of related phenylethynyl-naphthalene compounds, theoretical studies have investigated the potential energy profiles of reactions involving radical additions to phenylacetylene. These studies calculate the relative energies of intermediates and transition states to determine the most favorable reaction pathways.

Understanding Regioselectivity and Stereoselectivity from a Theoretical Perspective

Many chemical reactions can yield multiple products. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational chemistry can be a powerful tool for understanding and predicting these selectivities.

For instance, in the synthesis of substituted naphthalenes through the electrophilic cyclization of alkynes, it has been shown that the reaction is highly regioselective. nih.gov In the case of cyclization onto a 2-naphthyl alkynol, the ring closure occurred selectively at the 1-position of the naphthalene ring. nih.gov Theoretical calculations can rationalize such observations by comparing the activation energies for the different possible reaction pathways, with the pathway having the lower activation energy being the favored one. For the synthesis of this compound, theoretical modeling could predict the regioselectivity of the phenylethynyl group addition to the naphthalene scaffold.

No Direct Spectroscopic Correlation Studies Found for this compound

A comprehensive search for computational and theoretical investigations into the spectroscopic properties of this compound, and their correlation with experimental data, did not yield any specific studies on this particular compound. While research exists on the spectroscopic and computational analysis of various derivatives of naphthalen-2-ol, none of the available literature directly addresses this compound.

The performed searches aimed to locate studies involving Density Functional Theory (DFT) and other computational methods for predicting spectroscopic data (such as UV-Vis, NMR, and IR spectra) and comparing these predictions with experimentally measured values for the target compound. However, the search results consistently returned studies on structurally related but different molecules.

These related studies include investigations into compounds such as:

1-(Pyridin-2-yl amino)methyl naphthalen-2-ol: Research on this compound involved its synthesis and characterization using spectroscopic techniques like FT-IR, FT-Raman, UV-visible, and NMR, alongside DFT and molecular docking studies. scispace.com

1-(1-Phenylazo)-2-naphthol: This azo dye was synthesized and its structure was elucidated using UV-Vis, IR, and NMR spectroscopy. mdpi.com

Aminobenzylnaphthols: Various aminobenzylnaphthols derived from 2-naphthol (B1666908) have been synthesized and investigated for their biological activities, with their structures confirmed by spectroscopic methods.

Thiazolylazonaphthol dyes: Compounds like 1-[(5-(3-nitrobenzyl)-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol have been synthesized and studied using spectroscopic and computational methods.

Although these studies provide insights into the spectroscopic and computational analysis of the naphthalen-2-ol scaffold, the specific influence of the phenylethynyl substituent at the 1-position on the spectroscopic properties, and the correlation between theoretical predictions and experimental data for this particular arrangement, remains unaddressed in the available literature.

Therefore, the generation of a detailed article with data tables focusing solely on the computational and theoretical spectroscopic investigations of this compound and its experimental correlations is not possible at this time due to the absence of specific research on this compound. Further experimental and theoretical studies would be required to provide the data necessary for such an analysis.

Advanced Chemical and Materials Applications of 1 Phenylethynyl Naphthalen 2 Ol and Its Derivatives

Precursors for Functional Organic Materials

The structural characteristics of 1-(phenylethynyl)naphthalen-2-ol make it an attractive precursor for the synthesis of functional organic materials with tailored electronic and optical properties. The phenylethynyl group provides a site for polymerization and extension of conjugation, while the naphthalene (B1677914) unit imparts thermal stability and desirable photophysical characteristics.

Monomers for Conjugated Oligomers and Polymers with Tunable Optical Properties

The presence of the ethynyl (B1212043) linkage in this compound allows it to serve as a monomeric unit in the synthesis of conjugated oligomers and polymers. The polymerization of such monomers can lead to materials with extended π-systems, which are essential for applications in organic electronics. While direct polymerization studies of this compound are not extensively documented, the behavior of similar phenylethynyl-terminated compounds provides insight into its potential. For instance, phenylethynyl-terminated imide oligomers have been synthesized and shown to possess low melt viscosities and high thermal stability after curing, properties that are crucial for processing and long-term device performance. nih.govresearchgate.net

The optical properties of the resulting polymers can be tuned by modifying the structure of the monomer or by copolymerization with other aromatic units. The incorporation of the this compound moiety into a polymer backbone would be expected to influence the material's absorption and emission characteristics due to the photophysical properties of the naphthalene ring. The synthesis of such polymers can be achieved through various cross-coupling reactions, such as Sonogashira coupling, which is effective for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. rsc.org

Table 1: Properties of Phenylethynyl-Terminated Hyperbranched Polyimides

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 166-193 °C | researchgate.net |

| 5% Weight Loss Temperature (uncured) | 548-571 °C | researchgate.net |

| 5% Weight Loss Temperature (cured) | 600-601 °C | researchgate.net |

This table showcases the thermal properties of hyperbranched polyimides end-capped with phenylethynyl groups, indicating the high thermal stability achievable with such building blocks.

Application in Optoelectronic Devices and Luminescent Materials

Derivatives of this compound hold promise for applications in optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). The fundamental principle of an OLED involves the injection of charge carriers (electrons and holes) from the electrodes into an organic semiconductor, where they recombine to emit light. rsc.org The color and efficiency of the emission are determined by the molecular structure of the organic materials used. rsc.org

The naphthalene and phenylethynyl components of this compound suggest its potential as a blue light-emitting material, a critical component for full-color displays and white lighting. Pyrene-benzimidazole derivatives, for example, have been investigated as blue emitters in OLEDs, where the pyrene (B120774) moiety acts as the luminophore. nih.gov Similarly, the naphthalene unit in this compound can serve as the light-emitting core. Furthermore, the extended conjugation provided by the phenylethynyl group can lead to a bathochromic shift in emission, potentially allowing for the tuning of the emission color. nih.gov

The performance of OLEDs is highly dependent on the properties of the materials used in the various layers of the device, including the emissive layer and charge transport layers. Naphthalimide-based bipolar derivatives have been successfully used as emitters in OLEDs, demonstrating the utility of the naphthalene scaffold in these applications. mdpi.com The efficiency of these devices can be influenced by factors such as the concentration of the emitter in a host matrix and the energy level alignment between different layers. nih.govmdpi.com

Table 2: Performance of selected OLEDs with Naphthalene- and Pyrene-based Emitters

| Emitter Type | Maximum External Quantum Efficiency (EQE) | Luminance | Color | Reference |

| Pyrene-Benzimidazole Derivative | 4.3% | 290 cd/m² | Pure Blue | nih.gov |

| Naphthalimide-Based Derivative | 3.3% | - | Green | mdpi.com |

| Pyrenyl Phenanthrimidazole Derivative | 9.89% | 4989 cd/m² | Blue | rsc.org |

This table provides examples of the performance of OLEDs utilizing emitters with structural similarities to this compound, highlighting the potential of such aromatic compounds in optoelectronic applications.

Scaffold for Catalysis and Ligand Design

The rigid and well-defined structure of this compound makes it an excellent scaffold for the design and synthesis of chiral ligands for asymmetric catalysis. The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of coordinating groups that can bind to metal centers.

Development of Axially Chiral Ligands from Derivatives

Axial chirality, arising from restricted rotation around a single bond, is a key feature in many successful chiral ligands. enamine.net The 1,1'-binaphthyl (BINOL) framework is a prominent example of a scaffold that exhibits axial chirality and has been widely used in asymmetric catalysis. By analogy, derivatives of this compound can be envisioned as precursors to novel axially chiral ligands.

The synthesis of such ligands would involve the coupling of two this compound units or the coupling of this unit with another aromatic system. The steric hindrance provided by the phenylethynyl group could play a crucial role in restricting rotation around the newly formed C-C bond, leading to stable atropisomers. The resulting axially chiral ligands could then be used to create metal complexes for a variety of asymmetric transformations. Enamine and other research groups synthesize a range of chiral ligands for metal-based catalysts used in asymmetric synthesis, including chiral chelating diphosphines and aminoalcohols. enamine.net

Role in Asymmetric Synthesis Methodologies

Chiral ligands derived from scaffolds like this compound can play a pivotal role in asymmetric synthesis, enabling the stereoselective formation of a wide range of chiral molecules. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer over the other.

The applications of such ligands are vast and include asymmetric hydrogenation, hydrosilylation, and hydroformylation reactions. enamine.net The electronic properties of the ligand, influenced by substituents on both the naphthalene and phenyl rings of the original this compound unit, can be fine-tuned to optimize the catalytic activity and enantioselectivity of the metal complex.

Chemical Probes and Intermediates in Complex Synthetic Routes

The unique combination of a fluorescent naphthalene core and a reactive alkyne functionality makes this compound and its derivatives attractive candidates for use as chemical probes and as versatile intermediates in the synthesis of complex molecules.

The inherent fluorescence of the naphthalene moiety can be exploited in the design of fluorescent probes for the detection of various analytes. researchgate.netnih.govmdpi.com For instance, naphthalene-based fluorescent probes have been developed for the detection of metal ions, anions, and biologically relevant small molecules. researchgate.netnih.govmdpi.comresearchgate.net The hydroxyl group on the this compound scaffold can be functionalized with a recognition unit that selectively interacts with the target analyte. This interaction can lead to a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity or a shift in the emission wavelength, allowing for the sensitive and selective detection of the analyte. researchgate.netnih.govmdpi.comresearchgate.net

Table 3: Examples of Naphthalene-Based Fluorescent Probes

This table illustrates the high sensitivity of fluorescent probes derived from naphthalene scaffolds for various analytes.

Furthermore, the this compound structure can serve as a valuable intermediate in the synthesis of more complex organic molecules. The alkyne group can participate in a variety of chemical transformations, including cycloaddition reactions, coupling reactions, and reductions, allowing for the construction of intricate molecular architectures. For example, a related compound, 2-(phenylethynyl)benzaldehyde, has been shown to undergo multicomponent reactions to form structurally diverse heterocyclic compounds. rsc.org Similarly, the Betti reaction, a multicomponent reaction involving 2-naphthol (B1666908), an aldehyde, and an amine, is a powerful tool for the synthesis of aminobenzylnaphthols, which can serve as scaffolds for further synthetic modifications. nih.gov The presence of both the hydroxyl and phenylethynyl groups in this compound provides multiple points for diversification, making it a versatile building block in synthetic chemistry.

Mechanistic Studies and Reaction Dynamics

Elucidation of Catalytic Cycles (e.g., Palladium, Ruthenium, Copper, Iridium)

The construction of the 1-(phenylethynyl)naphthalen-2-ol scaffold can be achieved through various transition-metal-catalyzed reactions, each proceeding via a distinct catalytic cycle.

Palladium: Palladium catalysts are widely used for cross-coupling reactions, such as the Sonogashira reaction, to form the C(sp)-C(sp²) bond between the phenylacetylene (B144264) and naphthalene (B1677914) moieties. A general palladium-catalyzed cycle for this transformation involves oxidative addition of a halonaphthol derivative to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from phenylacetylene), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. In other palladium-catalyzed reactions involving naphthols, such as decarboxylative etherifications, an inexpensive PdCl₂(dppf) catalyst has been shown to be efficient. frontiersin.org The reaction proceeds through the formation of a key palladium intermediate, and the choice of catalyst is critical, as no reaction is observed in its absence. frontiersin.org

Ruthenium: Ruthenium catalysts are effective in various transformations, including dynamic kinetic resolutions (DKR) of racemic alcohols. beilstein-journals.orgbeilstein-journals.org In a representative DKR of (rac)-1-phenylethanol, a ruthenium complex, (η⁵-C₅Ph₅)RuCl(CO)₂, demonstrates high reactivity for the in situ redox racemization of the alcohol. beilstein-journals.orgbeilstein-journals.org This allows for the conversion of a racemic mixture to a single enantiomer of a product in high yield. beilstein-journals.orgbeilstein-journals.org While this is not a direct synthesis of this compound, the underlying principles of a ruthenium catalyst interacting with an alcohol substrate are relevant for potential ruthenium-catalyzed syntheses or modifications of this naphthol derivative.

Copper: Copper catalysis is pertinent to both the synthesis and functionalization of naphthols. nih.govrsc.org In the ortho-selective C-H functionalization of naphthols with diazoesters, density functional theory (DFT) calculations have been employed to elucidate the mechanism. nih.gov When using CuCl, the reaction is believed to proceed through a bimetallic carbene intermediate, whereas with CuCl₂, a monometallic carbene is formed. nih.gov The mechanism involves the H-bond interactions between the copper carbene and the naphthol substrate, which play a crucial role in stabilizing the transition states that determine site-selectivity, thereby favoring the ortho-substituted product. nih.gov

Iridium: Iridium catalysts are proficient in directing C–H activation and alkylation reactions. nih.govrsc.org A plausible mechanism for iridium(I)-catalyzed C–H alkylation involves the chelation-assisted activation of a C–H bond by the iridium catalyst, forming an iridium hydride intermediate (I). nih.gov Subsequently, an alkene coordinates to this intermediate (II), followed by migratory insertion of the alkene into the Ir–C bond (III). nih.gov The final step is a C–H reductive elimination that releases the alkylated product and regenerates the active iridium(I) catalyst for the next cycle. nih.gov

Identification of Key Intermediates and Transition States

The direct observation of reactive intermediates and transition states is often challenging due to their short lifetimes. Their existence is typically inferred from trapping experiments, spectroscopic data, and computational studies.

In the electrophilic cyclization reactions used to form substituted 2-naphthols, a proposed mechanism involves the anti-attack of an electrophile and the aromatic ring on an alkyne. This forms a cationic intermediate, which, after deprotonation, yields a hydroxydihydronaphthalene intermediate. nih.gov This latter species is presumed to rapidly dehydrate to the final naphthalene product. nih.gov

Computational methods, particularly DFT, have become invaluable for mapping reaction pathways. In copper-catalyzed C-H functionalization of naphthols, DFT calculations have identified key intermediates such as copper carbenes and have been used to analyze the stability of transition states, explaining the observed ortho-selectivity. nih.gov Similarly, for the benzannulation of halogenated silylacetylenes to form precursors of 2-naphthynes, DFT calculations have been used to model the potential transition states. researchgate.net

In iridium-catalyzed alkylation, key intermediates that have been proposed based on experimental results and literature precedents include an iridium hydride species, an alkene-coordinated complex, and an alkyl-iridium intermediate resulting from migratory insertion. nih.gov

| Catalyst System | Reaction Type | Proposed Key Intermediates | Supporting Evidence/Method |

|---|---|---|---|

| Iodine (I₂) | Electrophilic Cyclization | Cationic vinyl intermediate, Hydroxydihydronaphthalene | Mechanistic Proposal nih.gov |

| Copper (CuCl/CuCl₂) | C-H Functionalization | Monometallic/Bimetallic Copper Carbene | DFT Calculations nih.gov |

| Iridium ([Ir(COD)₂]BArF) | C-H Alkylation | Iridium hydride, Alkene-coordinated iridium complex | Mechanistic Proposal based on literature nih.gov |

| Zinc (ZnCl₂) | Benzannulation | 2-Naphthyne Intermediates | Furan Trapping Experiments, DFT Calculations researchgate.netnih.gov |

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool used in mechanistic chemistry to determine whether a C-H bond is broken in the rate-determining step of a reaction. chem-station.com This is achieved by comparing the reaction rate of a substrate with that of its deuterated analogue. chem-station.comnih.gov A primary KIE (kH/kD > 1) is typically observed when the bond to the isotope is cleaved during the rate-limiting step.

For instance, in a rhodium-catalyzed C-H activation reaction on an indole (B1671886) derivative, a KIE value of 1.2 was measured. researchgate.net This value, being slightly greater than unity, suggests that the C-H bond cleavage is involved in the rate-determining step of the reaction, although it may not be the sole rate-limiting factor. researchgate.net Similar KIE studies on the synthesis or functionalization of this compound could provide critical insights into which bonds are broken during the slowest step of the reaction, thereby clarifying the mechanism. For example, a significant KIE upon deuteration of the C-H bond targeted for activation would support a mechanism where this bond cleavage is rate-limiting.

Deuterium (B1214612) Labeling Experiments for Probing Reaction Pathways

Deuterium labeling experiments provide a method for tracing the fate of hydrogen atoms throughout a chemical transformation, offering definitive evidence for or against proposed reaction pathways. chem-station.comnih.gov By replacing specific hydrogen atoms with deuterium, chemists can follow the label's position in the products and intermediates.

A key finding from such experiments is the potential reversibility of C-H activation steps. For example, in a study on a rhodium-catalyzed reaction, significant D/H exchange was observed when the reaction of a deuterated indole was performed in the presence of methanol. researchgate.net This demonstrated that the C-H bond cleavage step is reversible under the catalytic conditions. researchgate.net Furthermore, deuterium incorporation was observed at a specific position over time, confirming the site of base-assisted metalation. researchgate.net